Ghrelin (rat) (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La ghréline (rat) (sel de trifluoroacétate) est une hormone peptidique principalement connue pour son rôle dans la stimulation de l'appétit et la régulation de l'équilibre énergétique. Il s'agit d'une hormone gastro-intestinale endogène et d'un neuropeptide qui se lie au récepteur de la sécrétagogue de l'hormone de croissance (GHS-R). Ce composé est une forme synthétique de ghréline, spécifiquement conçue à des fins de recherche .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la ghréline (rat) (sel de trifluoroacétate) implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est ajouté à la chaîne.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.

Clivage et purification : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle : La production industrielle de ghréline (rat) (sel de trifluoroacétate) suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et la cohérence. Le produit final est généralement lyophilisé pour obtenir une forme de poudre stable .

Analyse Des Réactions Chimiques

Types de réactions : La ghréline (rat) (sel de trifluoroacétate) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les liaisons disulfures dans le peptide peuvent être réduites en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes.

Réactifs et conditions communs :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés spécifiques d'acides aminés et réactifs de couplage.

Principaux produits :

Oxydation : Peptides contenant du sulfoxyde de méthionine.

Réduction : Peptides avec des groupes thiols libres.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

La ghréline (rat) (sel de trifluoroacétate) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigue le rôle de la ghréline dans la régulation de l'appétit, l'équilibre énergétique et la fonction gastro-intestinale.

Médecine : Explore les applications thérapeutiques potentielles pour des affections telles que l'obésité, la cachexie et les déficiences de l'hormone de croissance.

Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques

5. Mécanisme d'action

La ghréline (rat) (sel de trifluoroacétate) exerce ses effets en se liant au récepteur de la sécrétagogue de l'hormone de croissance (GHS-R) dans l'hypothalamus et d'autres régions du cerveau. Cette liaison active les voies de signalisation qui augmentent les niveaux intracellulaires de calcium et stimulent la libération de l'hormone de croissance. Les principales cibles moléculaires comprennent les neurones de la neuropeptide Y (NPY) et du peptide apparenté à l'agouti (AgRP), qui jouent un rôle crucial dans la régulation de l'appétit et de l'homéostasie énergétique .

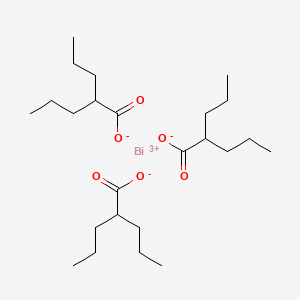

Composés similaires :

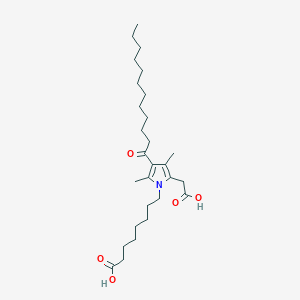

Ghréline (rat) (palmitoyle) (sel de trifluoroacétate) : Une forme palmitoylée de ghréline avec une activité biologique similaire mais des propriétés de solubilité lipidique différentes.

Ghréline (rat) (acétyle) (sel de trifluoroacétate) : Une forme acétylée de ghréline avec des propriétés pharmacocinétiques distinctes.

Unicité : La ghréline (rat) (sel de trifluoroacétate) est unique en raison de sa forme spécifique de sel de trifluoroacétate, qui améliore sa stabilité et sa solubilité pour les applications de recherche. Sa capacité à imiter la ghréline hormonale endogène en fait un outil précieux pour étudier la régulation de l'appétit et l'équilibre énergétique .

Applications De Recherche Scientifique

Ghrelin (rat) (trifluoroacetate salt) has a wide range of scientific research applications:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Investigates the role of ghrelin in appetite regulation, energy balance, and gastrointestinal function.

Medicine: Explores potential therapeutic applications for conditions such as obesity, cachexia, and growth hormone deficiencies.

Industry: Utilized in the development of diagnostic assays and therapeutic agents

Mécanisme D'action

Ghrelin (rat) (trifluoroacetate salt) exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the hypothalamus and other regions of the brain. This binding activates signaling pathways that increase intracellular calcium levels and stimulate the release of growth hormone. The primary molecular targets include neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which play crucial roles in regulating appetite and energy homeostasis .

Comparaison Avec Des Composés Similaires

Ghrelin (rat) (palmitoyl) (trifluoroacetate salt): A palmitoylated form of ghrelin with similar biological activity but different lipid solubility properties.

Ghrelin (rat) (acetyl) (trifluoroacetate salt): An acetylated form of ghrelin with distinct pharmacokinetic properties.

Uniqueness: Ghrelin (rat) (trifluoroacetate salt) is unique due to its specific trifluoroacetate salt form, which enhances its stability and solubility for research applications. Its ability to mimic the endogenous hormone ghrelin makes it a valuable tool for studying appetite regulation and energy balance .

Propriétés

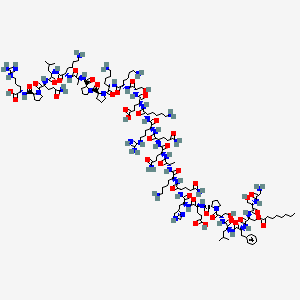

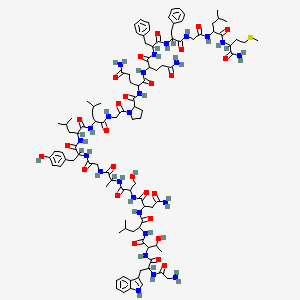

Formule moléculaire |

C147H245N45O42 |

|---|---|

Poids moléculaire |

3314.8 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-118(205)234-78-106(188-135(222)103(75-193)168-115(200)73-153)137(224)184-101(71-84-32-13-12-14-33-84)133(220)183-100(70-81(4)5)132(219)187-105(77-195)143(230)190-66-29-42-108(190)139(226)178-95(51-57-117(203)204)129(216)185-102(72-85-74-162-79-165-85)134(221)177-93(48-54-113(156)198)128(215)171-86(34-16-21-58-148)121(208)166-82(6)119(206)170-91(46-52-111(154)196)126(213)175-92(47-53-112(155)197)127(214)173-90(39-26-63-163-146(158)159)123(210)172-88(36-18-23-60-150)122(209)176-94(50-56-116(201)202)130(217)186-104(76-194)136(223)174-89(37-19-24-61-151)124(211)179-96(38-20-25-62-152)141(228)192-68-31-44-110(192)144(231)191-67-30-41-107(191)138(225)167-83(7)120(207)169-87(35-17-22-59-149)125(212)182-99(69-80(2)3)131(218)180-97(49-55-114(157)199)142(229)189-65-28-43-109(189)140(227)181-98(145(232)233)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-195H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,196)(H2,155,197)(H2,156,198)(H2,157,199)(H,162,165)(H,166,208)(H,167,225)(H,168,200)(H,169,207)(H,170,206)(H,171,215)(H,172,210)(H,173,214)(H,174,223)(H,175,213)(H,176,209)(H,177,221)(H,178,226)(H,179,211)(H,180,218)(H,181,227)(H,182,212)(H,183,220)(H,184,224)(H,185,216)(H,186,217)(H,187,219)(H,188,222)(H,201,202)(H,203,204)(H,232,233)(H4,158,159,163)(H4,160,161,164)/t82-,83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-/m0/s1 |

Clé InChI |

ZVAOOKCCUBGSMI-MXAPAKLGSA-N |

SMILES isomérique |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

SMILES canonique |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Trifluoromethylphenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine](/img/structure/B10785826.png)

![12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6-methyl-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione](/img/structure/B10785828.png)

![2-(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B10785845.png)

![(11Z,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785859.png)

![3-[[2-[2-[2-[[(2S,3R)-2-[[(2R,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10785867.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)